molecular formula C19H13NO2 B3856387 N-dibenzofuran-3-ylbenzamide

N-dibenzofuran-3-ylbenzamide

Cat. No.: B3856387
M. Wt: 287.3 g/mol
InChI Key: NPMIZUWUCMCBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-dibenzofuran-3-ylbenzamide is a chemical compound of significant interest in medicinal chemistry research, built around the privileged dibenzofuran scaffold. The dibenzofuran and benzamide structures are recognized for their potential in developing therapeutic agents, particularly for challenging disease targets. Although specific data on this exact molecule is limited, closely related benzofuran-based derivatives are active areas of investigation. Current research highlights that structurally similar compounds are being explored as potential inhibitors for neurological and viral targets. For instance, novel benzofuran-azacyclic hybrids have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes implicated in the pathology of Alzheimer's disease . Simultaneously, other benzofuran and pyrazole derivatives have shown promise as antiviral agents, with mechanisms of action including the inhibition of HIV-1 reverse transcriptase and protease . Furthermore, the benzofuran-2-carboxamide moiety is a known pharmacophore in the development of selective ligands for sigma receptors, which are relevant for disorders of the central nervous system . This collective research value makes this compound a versatile building block for developing novel bioactive molecules and probing new biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-dibenzofuran-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c21-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)22-18(16)12-14/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMIZUWUCMCBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-dibenzofuran-3-ylbenzamide typically involves the reaction of dibenzofuran with benzoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-dibenzofuran-3-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-dibenzofuran-3-ylbenzamide with structurally related benzamide derivatives, emphasizing functional groups, synthesis challenges, and biological activities:

Compound Name Key Structural Features Synthetic Complexity Reported Biological Activities Unique Aspects
This compound Dibenzofuran core, amide linkage, no additional substituents Moderate Potential kinase inhibition (inferred from structural analogs) Simplicity of structure; balance of lipophilicity and polarity
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide Benzodioxole carbonyl, methoxybenzamide, benzofuran High Pharmacological interest (unspecified); inferred anti-inflammatory or anticancer activity Enhanced electron-rich aromatic systems; improved target binding affinity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide Multiple methoxy groups, methyl-substituted benzofuran Very high Material science applications; possible antioxidant or enzyme inhibition High steric hindrance; tunable electronic properties via methoxy groups
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide Benzodioxine carbonyl, nitrobenzamide High Potential pesticidal or antimicrobial activity (inferred from nitro group reactivity) Nitro group enhances electrophilicity; redox-active properties
N-(3-aminophenyl)-3-chlorobenzamide Chlorobenzamide, aminophenyl group Low Anticancer (IC₅₀ = 10 µM for tubulin inhibition); antimicrobial activity Direct interaction with tubulin; broad-spectrum activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide Trifluoromethyl group, furan-pyridine hybrid Moderate Enhanced metabolic stability; potential CNS applications Fluorine atoms improve lipophilicity and bioavailability

Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds like N-(3-aminophenyl)-3-chlorobenzamide leverage electron-withdrawing chlorine for enhanced target binding, while methoxy-substituted analogs (e.g., ) rely on electron-rich systems for π-π interactions.
  • Hybrid Systems : The furan-pyridine hybrid in introduces conformational rigidity, improving selectivity for neurological targets compared to the flexible dibenzofuran core.

Q & A

Q. Q1. What are the common synthetic routes for preparing N-dibenzofuran-3-ylbenzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling dibenzofuran-3-amine with a benzoyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Key steps include:

  • Amide bond formation : Employ coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Purity control : Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification often uses column chromatography with gradients of ethyl acetate/hexane .
  • Critical parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents to minimize side reactions .

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with aromatic proton signals in the δ 7.0–8.5 ppm range and carbonyl (C=O) peaks near δ 165–170 ppm .
  • X-ray crystallography : Resolves stereochemistry and packing motifs. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 25.02 Å, b = 5.37 Å) are common for related benzamides .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can competing side reactions (e.g., hydrolysis or dimerization) during synthesis be mitigated?

  • Solvent selection : Use anhydrous DMF or dichloromethane to suppress hydrolysis of the benzoyl chloride intermediate .
  • Low-temperature protocols : Conduct reactions at 0–5°C to reduce thermal degradation .
  • Additive optimization : Introduce scavengers like N-hydroxysuccinimide (NHS) to stabilize reactive intermediates . Contradictions in yield optimization across studies suggest solvent polarity and reagent purity are critical variables .

Q. Q4. What computational methods support the design of this compound derivatives with enhanced bioactivity?

  • Density functional theory (DFT) : Predicts electron distribution in the dibenzofuran ring, guiding substitutions at positions 2 and 4 for improved binding affinity .
  • Molecular docking : Screens derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with observed biological activity .

Biological Activity and Assay Design

Q. Q5. What in vitro assays are recommended for evaluating the anticancer potential of this compound derivatives?

  • Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Mechanistic studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
    • Cell cycle arrest : Western blotting for cyclin-dependent kinases (CDKs) .
  • Control considerations : Include cisplatin or doxorubicin as positive controls and assess solvent cytotoxicity (e.g., DMSO ≤0.1%) .

Q. Q6. How can researchers address discrepancies in reported biological activities of structurally similar benzamides?

  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation time) across studies. For example, varying IC50 values may arise from differences in serum concentration in culture media .
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsomal assays to rule out false negatives .
  • Structural nuances : Minor substitutions (e.g., nitro vs. methoxy groups) drastically alter solubility and membrane permeability .

Data Analysis and Reproducibility

Q. Q7. What strategies ensure reproducibility in crystallographic data for this compound analogs?

  • Crystallization consistency : Use slow evaporation from dichloromethane/hexane mixtures at 4°C .
  • Data validation : Cross-check observed unit cell parameters with Cambridge Structural Database entries for similar compounds .
  • Thermal ellipsoid plots : Disclose anisotropic displacement parameters to confirm structural rigidity .

Q. Q8. How should researchers interpret conflicting NMR data for benzamide derivatives?

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3; aromatic proton splitting patterns vary with solvent polarity .
  • Dynamic processes : Assess temperature-dependent NMR for rotameric equilibria in the amide bond .
  • Impurity deconvolution : Use 2D NMR (e.g., HSQC, HMBC) to distinguish target signals from synthetic byproducts .

Advanced Applications

Q. Q9. Can this compound serve as a scaffold for photoactive materials?

  • Photophysical studies : Measure UV-Vis absorption (λmax ~300–350 nm) and fluorescence quantum yield in THF .
  • Applications : Design OLEDs or sensors by introducing electron-withdrawing groups (e.g., -CF3) to tune emission wavelengths .

Q. Q10. What in silico tools predict the environmental fate of this compound derivatives?

  • Persistency assessment : Use EPI Suite to estimate biodegradation half-lives (e.g., >60 days suggests bioaccumulation risk) .
  • Ecotoxicology models : ECOSAR predicts aquatic toxicity (e.g., LC50 for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-dibenzofuran-3-ylbenzamide
Reactant of Route 2
Reactant of Route 2
N-dibenzofuran-3-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.